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Compound of Interest

Compound Name: IPrAuCl

Cat. No.: B13921371

A Comprehensive Technical Guide for Researchers

This guide provides a detailed overview of the spectroscopic data for the N-heterocyclic
carbene (NHC) gold(l) complex, Chloro(1,3-bis(2,6-diisopropylphenyl)imidazol-2-
ylidene)gold(l), commonly known as IPrAuCl. The information compiled herein, including
Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS)
data, is intended to serve as a valuable resource for scientists engaged in organometallic
chemistry, catalysis, and drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of IPrAuClI.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of IPrAuCl in solution. The
data presented below is for the IPr ligand precursor, IPr-HCI, which provides a strong basis for
the assignment of signals in the gold complex.

Table 1: *H NMR Data of IPr-HCI (400 MHz, DMSO-ds)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
10.16 br. s 1H NCHN
8.56 S 1H NCHCHN
8.55 S 1H NCHCHN
7.69 t,J=7.6,8.0Hz 2H Ar-H
7.53 d,J=76Hz 4H Ar-H
2.31-2.37 m 4H CH(CH3)2
1.26 d,J=6.8Hz 12H CH(CHs3)2
1.16 d,J=6.8Hz 12H CH(CHs)2

Table 2: 13C NMR Data of IPr-HCI (100 MHz, DMSO-ds)

Chemical Shift (d) ppm Assignment
144.8 Ar-C

139.2 Ar-C

131.9 Ar-C

130.0 Ar-C

126.2 Ar-CH

124.6 NCHCHN
28.6 CH(CH3)2
24.1 CH(CH3)2
23.1 CH(CHs)2

Note: The carbene carbon (NCN) signal is often broad or not observed in the imidazolium salt

precursor but is expected to appear in the range of 160-180 ppm upon complexation to gold.
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A *H NMR spectrum of IPrAuCl in CDClIs has been reported, showing the characteristic signals
of the IPr ligand.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecule, which can
be useful for identifying characteristic functional groups. Specific IR absorption data for
IPrAucCl is not readily available in the searched literature. However, the IR spectrum is
expected to be dominated by the vibrational modes of the bulky IPr ligand.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio of the complex, confirming its
molecular weight and isotopic distribution. The molecular weight of IPrAuCl is 621.01 g/mol .[2]

[31141(5]

Table 3: Mass Spectrometry Data for IPrAuCl

Parameter Value
Molecular Formula C27H36AUCIN2
Molecular Weight 621.01 g/mol
Predicted m/z for [M+H]* 621.23055
Predicted m/z for [M+Na]* 643.21249

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of IPrAuCl are
crucial for reproducibility.

Synthesis of IPrAuCl

A common method for the synthesis of IPrAuCl involves the reaction of the corresponding
imidazolium salt (IPr-HCI) with a gold precursor in the presence of a base. A representative
procedure is as follows:
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 In areaction vessel, the imidazolium salt IPr-HCI is combined with a gold(l) source, such as
(dimethyl sulfide)gold(l) chloride ([AuCI(SMez2))).

e Abase, typically a mild one like potassium carbonate (K2CO3), is added to the mixture.

e The reaction is carried out in a suitable organic solvent, such as acetone, at elevated
temperatures (e.g., 60 °C) for a defined period (e.g., 2 hours).[6]

e Upon completion, the reaction mixture is worked up to isolate the IPrAuClI product. This may
involve filtration to remove insoluble salts and subsequent purification steps like
recrystallization.

NMR Spectroscopy

High-resolution *H and 3C NMR spectra are typically recorded on a 400 MHz or higher field
spectrometer.[7]

o Sample Preparation: A small amount of the IPrAuCIl sample (typically 5-10 mg for *H NMR
and 20-50 mg for 33C NMR) is dissolved in a deuterated solvent (e.g., CDCls, DMSO-ds) in a
standard 5 mm NMR tube.

o Data Acquisition: Spectra are recorded at room temperature. The chemical shifts are
referenced to the residual solvent peak. For 3C NMR, proton decoupling is typically
employed to simplify the spectrum.

Infrared (IR) Spectroscopy

For solid samples like IPrAuCl, the Attenuated Total Reflectance (ATR) or KBr pellet methods
are commonly used.

o ATR-FTIR: A small amount of the solid sample is placed directly on the ATR crystal, and the
spectrum is recorded.

o KBr Pellet: The IPrAuCl sample is finely ground with dry potassium bromide (KBr) powder
and pressed into a thin, transparent pellet. The pellet is then placed in the IR beam for
analysis.
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Mass Spectrometry

Electrospray ionization (ESI) is a common technique for the mass analysis of organometallic
complexes like IPrAuCI.

o Sample Preparation: A dilute solution of IPrAuCl is prepared in a suitable solvent (e.g.,
acetonitrile, methanol).

o Data Acquisition: The solution is introduced into the ESI source of the mass spectrometer.
The instrument is typically operated in positive ion mode to detect protonated molecules
[M+H]* or other adducts. High-resolution mass spectrometry (HRMS) is used to confirm the
elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of
a synthesized organometallic compound like IPrAuCl.
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Workflow for Spectroscopic Characterization of IPrAuCI
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Caption: General workflow for the synthesis and spectroscopic characterization of IPrAuCl.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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